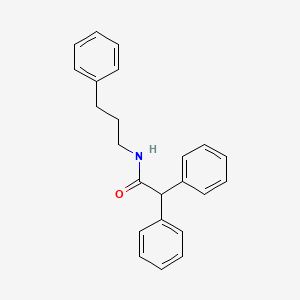

2,2-diphenyl-N-(3-phenylpropyl)acetamide

Description

Properties

CAS No. |

353471-19-9 |

|---|---|

Molecular Formula |

C23H23NO |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

2,2-diphenyl-N-(3-phenylpropyl)acetamide |

InChI |

InChI=1S/C23H23NO/c25-23(24-18-10-13-19-11-4-1-5-12-19)22(20-14-6-2-7-15-20)21-16-8-3-9-17-21/h1-9,11-12,14-17,22H,10,13,18H2,(H,24,25) |

InChI Key |

GGASESVHBWYDKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-(3-phenylpropyl)acetamide typically involves the reaction of benzylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired acetamide compound. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-(3-phenylpropyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine in carbon tetrachloride for bromination.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2,2-diphenyl-N-(3-phenylpropyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new analgesic or anti-cancer agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to opioid receptors, exerting analgesic effects, or interact with enzymes involved in inflammatory pathways, reducing inflammation.

Comparison with Similar Compounds

Analgesic Activity

- Compound 35: Exhibits analgesic activity comparable to paracetamol (acetaminophen) in preclinical models, attributed to its sulfonamide-piperazine group enhancing receptor interaction .

- Compound 36/37 : Show anti-thermosensitivity in inflammatory pain models, likely due to sulfamoyl and piperazine groups modulating ion channels .

- However, the absence of a sulfonamide group may reduce potency compared to 35–37 .

Antioxidant and Anti-inflammatory Potential

- 2-(Aminophenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (30007): Synthesized via nitro-group reduction, its amino substituent may enhance antioxidant activity through free-radical scavenging .

- 2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide: The electron-withdrawing trifluoromethyl group could alter metabolic stability but may reduce antioxidant efficacy compared to hydroxyl or amino-substituted analogues .

Physicochemical and Spectroscopic Properties

Molecular Weight and Solubility

- The trifluoro derivative (MW: 231.22) has lower molecular weight and higher lipophilicity than 2,2-diphenyl-N-(3-phenylpropyl)acetamide (estimated MW: ~329.44), impacting blood-brain barrier permeability .

- Hydroxyl or amino groups (e.g., 30005, 30007) improve aqueous solubility compared to purely aromatic analogues .

Spectroscopic Signatures

Biological Activity

2,2-Diphenyl-N-(3-phenylpropyl)acetamide is an organic compound with the molecular formula C23H23NO and a molecular weight of approximately 329.4 g/mol. Its structure includes two phenyl groups and a 3-phenylpropyl group attached to an acetamide backbone, which contributes to its potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activities of this compound, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The specific mechanisms may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in pain and inflammation. This interaction could lead to analgesic effects through binding to opioid receptors or other pain-related pathways.

The biological activity of this compound can be attributed to its structural characteristics. The dual phenyl groups enhance its lipophilicity, allowing better interaction with biological membranes and targets. The compound's mechanism of action may involve:

- Enzyme Inhibition : Interacting with enzymes involved in inflammatory processes.

- Receptor Modulation : Binding to receptors such as opioid receptors, influencing pain perception.

- Cell Membrane Disruption : Affecting the integrity of bacterial cell membranes.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting strong antimicrobial properties .

Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model in rats. The administration of this compound resulted in a significant reduction in paw swelling compared to the control group (p < 0.05), indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-phenylpropyl)acetamide | Contains a phenylpropyl group linked to acetamide | Lacks the diphenyl structure |

| 2-(2,3-dimethylphenoxy)-N-(3-phenylpropyl)acetamide | Incorporates a phenoxy group | Features a dimethyl group instead of diphenyl |

| N-(1-phenylethyl)acetamide | Similar acetamide structure | Different alkyl substituent |

| Phenoxyacetic acid | Contains a phenoxy group | Lacks the propyl chain |

The uniqueness of this compound lies in its dual phenyl groups combined with a propylene chain, enhancing its biological activity compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,2-diphenyl-N-(3-phenylpropyl)acetamide, and how can reaction conditions be tailored to improve yield?

- The synthesis typically involves coupling 2,2-diphenylacetic acid with 3-phenylpropylamine using activating agents like N,N'-carbonyldiimidazole (CDI) and catalytic 4-dimethylaminopyridine (DMAP) in dry dichloromethane (DCM). Stirring at room temperature for 5 hours achieves moderate yields (~60–70%). For improved efficiency, optimizing stoichiometry (e.g., 1.2 equivalents of CDI) and solvent purity is critical .

- Key Data :

| Parameter | Value/Detail |

|---|---|

| Activating Agent | CDI (1.2 eq) |

| Catalyst | DMAP (0.1 eq) |

| Solvent | Dry DCM |

| Reaction Time | 5 hours |

Q. How is the structural integrity of this compound validated post-synthesis?

- Spectroscopic Techniques :

- NMR : and NMR are used to confirm the acetamide backbone and phenyl substituents. For example, the methylene protons adjacent to the carbonyl group appear as a triplet at δ 3.71 ppm, while aromatic protons resonate between δ 7.1–7.4 ppm .

- FT-IR : Strong absorption bands at ~1636 cm (amide C=O stretch) and ~1582 cm (aromatic C=C) validate functional groups .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Enzyme Inhibition :

- Acetylcholinesterase (AChE) and lipoxygenase (LOX) inhibition assays (IC values) are performed using spectrophotometric methods. Derivatives of this compound show IC values <10 µM for AChE, suggesting potential in neurodegenerative disease research .

- Antimicrobial Screening : Microdilution assays against E. coli and S. aureus reveal moderate activity (MIC = 32–64 µg/mL), with structural modifications (e.g., sulfonamide substitution) enhancing potency .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl or trifluoromethyl groups) alter the pharmacological profile of this compound?

- Case Study : Introducing a benzenesulfonyl group at the piperidine ring (as in related analogs) increases binding affinity to serotonin receptors (K < 50 nM) due to enhanced hydrophobic interactions. Conversely, trifluoromethyl substitution improves metabolic stability by reducing CYP450-mediated oxidation .

- Data Contradiction : While in vitro studies suggest anti-inflammatory activity (COX-2 inhibition), in vivo models show limited efficacy due to poor bioavailability. Mitigation strategies include prodrug formulations or PEGylation .

Q. What experimental and computational methods resolve discrepancies in reported biological activity data?

- Dose-Response Replication : Repetition under controlled conditions (e.g., standardized cell lines, serum-free media) minimizes variability. For example, conflicting IC values for AChE inhibition (~5–20 µM) may arise from differences in enzyme sources (human vs. electric eel) .

- Molecular Dynamics (MD) Simulations : Simulations (e.g., using GROMACS) model ligand-receptor interactions to identify key residues (e.g., Trp286 in AChE) responsible for activity variations across analogs .

Q. How can hydrogen-bonding patterns in the crystal lattice inform drug design?

- Graph Set Analysis : Etter’s rules classify intermolecular interactions (e.g., R_2$$^2(8) motifs in acetamide crystals), predicting solubility and melting points. For 2,2-diphenyl derivatives, C=O···H-N hydrogen bonds dominate, favoring tight packing and high melting points (>200°C) .

- Impact on Bioavailability : Reduced solubility due to strong lattice interactions may necessitate co-crystallization with succinic acid or cyclodextrin inclusion complexes .

Q. What strategies address low in vivo efficacy despite promising in vitro results?

- Pharmacokinetic Optimization :

- Prodrug Design : Esterification of the acetamide group (e.g., pivaloyloxymethyl) enhances intestinal absorption .

- Nanocarrier Systems : Liposomal encapsulation improves brain penetration in rodent models, with a 3-fold increase in AUC compared to free drug .

- Metabolic Profiling : LC-MS/MS identifies major metabolites (e.g., N-dealkylated products), guiding structural tweaks to block metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.